molecular formula C16H20N4O3S B2354203 ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219842-59-7

ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2354203
M. Wt: 348.42
InChI Key: XLHGRWVANFYPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . For instance, the commercial product tebufenpyrad displays excellent insecticidal activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic compounds like thiazoles and pyrazoles, playing a key role in the development of new molecules with potential biological activities (Nikitenko et al., 2006).
  • Library of Carboxamides : A library of carboxamide compounds was synthesized using a similar chemical structure, demonstrating the compound's utility in creating diverse chemical libraries for screening activities (Donohue et al., 2002).
  • Cyclocondensation Reactions : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, is used in selective cyclocondensation reactions, indicating the potential of the parent compound in similar synthetic processes (Lebedˈ et al., 2012).

Biological and Medicinal Applications

  • Anti-Proliferative Screening : Thiazole compounds synthesized from similar structures have been tested for their anti-cancer activities, particularly against breast cancer cells (Sonar et al., 2020).
  • Cytostatic Activity : Bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, derived from similar structures, showed significant cytostatic activity against HeLa cell cultures, suggesting potential therapeutic applications (García-López et al., 1979).
  • Synthesis of Pyrazole Derivatives : The compound is utilized in the synthesis of pyrazole derivatives with potential anti-tumor activities, highlighting its role in medicinal chemistry (Nassar et al., 2015).

Analytical and Structural Studies

  • Crystal Structure Analysis : The crystal structure of a related compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, showcasing the use of such compounds in structural chemistry (Kumar et al., 2018).

Future Directions

Given the wide range of pharmacological activities of pyrazole derivatives, they could be considered as a precursor structure for further design of pesticides . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-23-15(22)10-5-6-12-13(10)18-16(24-12)19-14(21)11-7-8-17-20(11)9(2)3/h7-10H,4-6H2,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHGRWVANFYPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=NN3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.